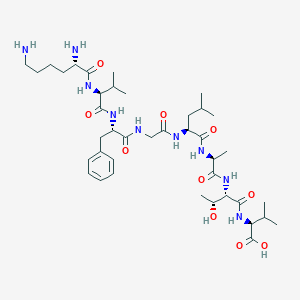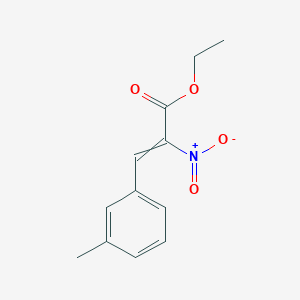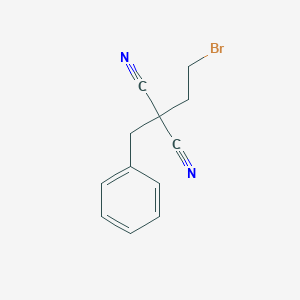![molecular formula C23H20F2N2O3 B12611467 2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-48-9](/img/structure/B12611467.png)
2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of acetamido, difluoro, and phenylethoxy groups attached to a benzamide core, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Acetamido Group: This step involves the acetylation of an amine group using acetic anhydride or acetyl chloride under basic conditions.
Introduction of Difluoro Groups: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Phenylethoxy Group: This step involves the etherification of a phenol group with a phenylethyl halide under basic conditions.
Formation of the Benzamide Core: The final step involves the coupling of the intermediate compounds to form the benzamide structure, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Acetamido-4-fluoroanisole
- 2-Acetamido-4,5-difluorobenzamide
- N-(2-Phenylethoxy)benzamide
Uniqueness
2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
648922-48-9 |
|---|---|
分子式 |
C23H20F2N2O3 |
分子量 |
410.4 g/mol |
IUPAC名 |
2-acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H20F2N2O3/c1-15(28)26-22-14-21(25)20(24)13-19(22)23(29)27-17-8-5-9-18(12-17)30-11-10-16-6-3-2-4-7-16/h2-9,12-14H,10-11H2,1H3,(H,26,28)(H,27,29) |
InChIキー |
XYBSCSLTTXUHMS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)

phosphanium bromide](/img/structure/B12611416.png)

![2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12611436.png)



![2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12611450.png)
